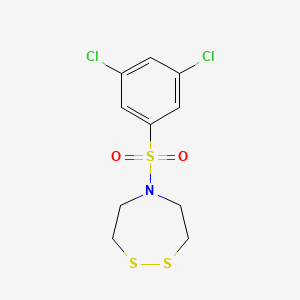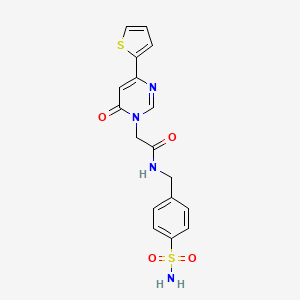
5-(3,5-Dichlorobenzenesulfonyl)-1,2,5-dithiazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Dichlorobenzenesulfonyl)-1,2,5-dithiazepane is an organic compound characterized by the presence of a dichlorobenzenesulfonyl group attached to a dithiazepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dichlorobenzenesulfonyl)-1,2,5-dithiazepane typically involves the reaction of 3,5-dichlorobenzenesulfonyl chloride with a suitable dithiazepane precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sulfuryl chloride and 3,5-dichlorophenol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes the purification of the final product to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,5-Dichlorobenzenesulfonyl)-1,2,5-dithiazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of simpler sulfur-containing compounds.
Substitution: The dichlorobenzenesulfonyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include sulfonic acids, reduced sulfur compounds, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
5-(3,5-Dichlorobenzenesulfonyl)-1,2,5-dithiazepane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 5-(3,5-Dichlorobenzenesulfonyl)-1,2,5-dithiazepane involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The pathways involved in its action are currently under investigation, with studies focusing on its effects on cellular signaling and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichlorobenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
Sulfonyl chlorides: A class of compounds with similar reactivity and applications.
Dithiazepane derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
5-(3,5-Dichlorobenzenesulfonyl)-1,2,5-dithiazepane is unique due to the combination of the dichlorobenzenesulfonyl group and the dithiazepane ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Propriétés
IUPAC Name |
5-(3,5-dichlorophenyl)sulfonyl-1,2,5-dithiazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2S3/c11-8-5-9(12)7-10(6-8)18(14,15)13-1-3-16-17-4-2-13/h5-7H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMBLFURVXNNGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSCCN1S(=O)(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2400346.png)
![2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2400347.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2400349.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide](/img/structure/B2400350.png)



![[4-(acetylamino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid](/img/structure/B2400358.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2400360.png)

![(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)propanehydrazide](/img/structure/B2400365.png)

